molecular formula C21H24N2O3S B13791915 6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one CAS No. 253450-12-3

6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B13791915
CAS No.: 253450-12-3
M. Wt: 384.5 g/mol
InChI Key: RXYVUTNKSXMMJS-UHFFFAOYSA-N
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Description

6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced benzoxazole compounds, and various substituted benzoxazole and piperidine derivatives .

Scientific Research Applications

6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can participate in redox reactions, affecting cellular oxidative states. The benzoxazole and piperidine moieties may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(4-Methylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
  • 6-{[2-(4-Phenylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
  • 6-{[2-(4-Cyclohexylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one

Uniqueness

The benzyl group on the piperidine moiety enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

CAS No.

253450-12-3

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)ethylsulfinyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H24N2O3S/c24-21-22-19-7-6-18(15-20(19)26-21)27(25)13-12-23-10-8-17(9-11-23)14-16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,24)

InChI Key

RXYVUTNKSXMMJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Origin of Product

United States

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